![molecular formula C17H15N5 B14277244 3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine CAS No. 161830-21-3](/img/structure/B14277244.png)
3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine is a heterocyclic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmacology . This compound features a fused benzene ring with an imidazoquinazoline structure, making it a unique scaffold for various therapeutic applications.
Preparation Methods
The synthesis of 3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine can be achieved through several synthetic routes. One common method involves the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically include the use of a catalyst and controlled temperature to facilitate the formation of the desired product. Industrial production methods may involve microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
Chemical Reactions Analysis
3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified quinazoline derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial, antimalarial, and anticancer agent . In medicine, it is being investigated for its potential to inhibit various enzymes and pathways involved in disease processes. Industrial applications include its use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine can be compared with other quinazoline derivatives such as etaqualone, methoxyqualone, and mecloqualone . These compounds share a similar quinazoline core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
161830-21-3 |
|---|---|
Molecular Formula |
C17H15N5 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-methyl-N-(3-methylphenyl)imidazo[4,5-g]quinazolin-8-amine |
InChI |
InChI=1S/C17H15N5/c1-11-4-3-5-12(6-11)21-17-13-7-15-16(22(2)10-20-15)8-14(13)18-9-19-17/h3-10H,1-2H3,(H,18,19,21) |
InChI Key |
UHJXDBQOKCVCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)N=CN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



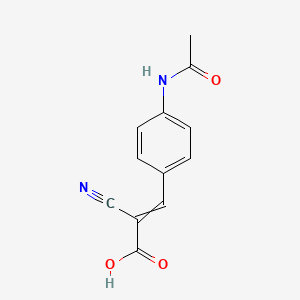
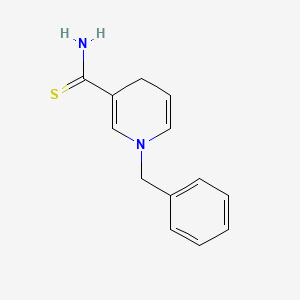
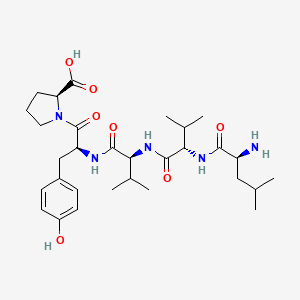
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)

![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
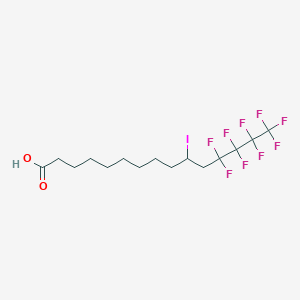

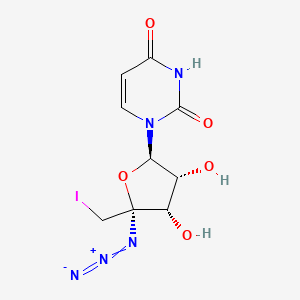
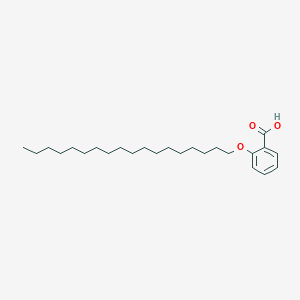
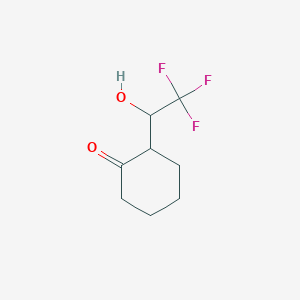
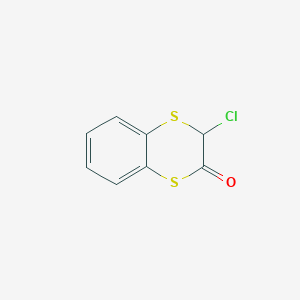
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
